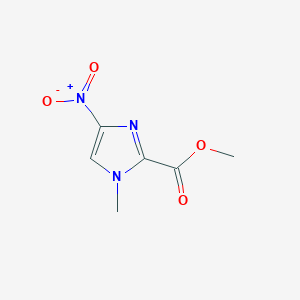

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-4-nitroimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)7-5(8)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSWXFKGZZOIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461198 | |

| Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169770-25-6 | |

| Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Key Nitroimidazole Scaffold

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a valued heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug discovery. Its utility stems from the unique electronic and steric properties conferred by the nitro group and the ester functionality on the imidazole core. This guide provides a comprehensive overview of the primary synthetic pathways to this molecule, designed to equip researchers with the knowledge to not only replicate these syntheses but also to understand the underlying chemical principles and make informed decisions in their experimental design. We will delve into the mechanistic rationale behind each transformation, offer detailed experimental protocols, and underscore the critical safety considerations inherent in handling the reagents involved.

I. Strategic Approaches to the Target Molecule

The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway will often depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. This guide will focus on four plausible and scientifically sound synthetic routes.

Diagram of Synthetic Strategies

Caption: Overview of the four primary synthetic routes to the target molecule.

II. Pathway 1: Methanolysis of a Trichloroacetyl Precursor

This is a highly efficient and direct route to the target molecule, contingent on the availability of the trichloroacetyl imidazole precursor.

A. Overall Transformation

Caption: The direct conversion of the trichloroacetyl intermediate to the final product.

B. Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution. Methoxide, generated from methanol and sodium hydride, attacks the electrophilic carbonyl carbon of the trichloroacetyl group. The trichloromethyl anion is an excellent leaving group, facilitating the formation of the methyl ester. The use of a small amount of sodium hydride ensures the generation of a sufficient concentration of the highly nucleophilic methoxide to drive the reaction to completion.

C. Experimental Protocol

Synthesis of this compound from 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone

-

To a reaction flask containing 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone, add methanol (40 mL).

-

Heat the mixture to 40°C and stir for 10 minutes.

-

Carefully add a small amount of sodium hydride (100 mg) to the reaction mixture. (Caution: Sodium hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.)

-

Continue stirring at 40°C for 2 hours.

-

After the reaction is complete, filter the mixture.

-

The filtrate contains the desired product, which can be further purified by recrystallization if necessary. A reported yield for this reaction is 94%.[1]

D. Synthesis of the Starting Material: 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone

III. Pathway 2: Nitration of a Pre-formed Ester

This pathway involves the synthesis of the non-nitrated imidazole ester followed by a regioselective nitration.

A. Overall Transformation

Caption: Synthesis via initial formation of the 4-nitroimidazole ester followed by N-methylation.

B. Mechanistic Insights

-

Formation of Methyl 4-nitro-1H-imidazole-2-carboxylate: This intermediate can be synthesized from 4-nitro-1H-imidazole through a series of steps likely involving protection, carboxylation at the 2-position, and subsequent esterification.

-

N-Methylation: The N-H proton of the imidazole is acidic and can be removed by a base (e.g., K₂CO₃, NaH) to form an imidazolide anion. This anion then acts as a nucleophile, attacking a methylating agent such as methyl iodide or dimethyl sulfate in an Sₙ2 reaction. The regioselectivity of the methylation (N1 vs. N3) is a critical consideration and can be influenced by the reaction conditions and the nature of the substituents on the imidazole ring. For 4-nitroimidazole, alkylation is favored at the N1 position. [2]

C. Experimental Protocol

General Procedure for N-alkylation of 4-nitroimidazole: [2]

-

Dissolve the 4-nitroimidazole derivative in a suitable solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate, and stir for a short period.

-

Add the methylating agent (e.g., methyl iodide) dropwise.

-

The reaction can be performed at room temperature or heated to improve the yield. [2]Heating to 60°C has been shown to significantly improve yields in similar reactions. [2]5. After the reaction is complete, the mixture is typically poured into ice water and the product is extracted with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the product, which can be further purified by chromatography or recrystallization.

V. Pathway 4: Esterification of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

This classic approach involves the synthesis of the corresponding carboxylic acid followed by a standard esterification reaction.

A. Overall Transformation

Caption: A multi-step synthesis culminating in the esterification of the carboxylic acid precursor.

B. Mechanistic Insights

-

Synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid: This key intermediate can be synthesized through various routes. One potential method involves the N-methylation of 2-methyl-4-nitroimidazole, followed by oxidation of the 2-methyl group to a carboxylic acid. The oxidation of a methyl group on an imidazole ring can be challenging and may require specific oxidizing agents. An alternative is the haloform reaction of a corresponding 2-acetyl-1-methyl-4-nitro-1H-imidazole. The haloform reaction converts methyl ketones into carboxylic acids. [3][4]2. Esterification: The carboxylic acid is converted to the methyl ester using methanol in the presence of an acid catalyst, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

C. Experimental Protocol

General Procedure for Acid-Catalyzed Esterification:

-

Suspend 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

The product can then be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude ester, which can be purified by recrystallization or chromatography.

VI. Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₆H₇N₃O₄ | 185.14 | 157-158 |

| 1-Methyl-1H-imidazole-2-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 99-101 |

| 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone | C₆H₄Cl₃N₃O₃ | 272.47 | Not available |

VII. Analytical Data

The structure of this compound can be confirmed by standard analytical techniques:

-

¹H NMR (CDCl₃): δ 7.84 (s, 1H, Im-CH), 4.18 (s, 3H, N-CH₃), 3.93 (s, 3H, O-CH₃). [1]* EI-HRMS: Calculated m/z for C₆H₇N₃O₄: 185.0437, Found: 185.0476. [1]

VIII. Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Nitroimidazoles: These compounds can be mutagenic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. [5][6]* Sodium Hydride (NaH): A highly reactive and flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It is typically supplied as a dispersion in mineral oil to reduce its pyrophoric nature. Handle under an inert atmosphere (e.g., nitrogen or argon). [7][8][9]To quench residual sodium hydride, slowly add isopropanol, followed by methanol or ethanol, in a non-reactive solvent and with external cooling. [7]* Nitrating Agents (Nitric Acid/Sulfuric Acid): These are highly corrosive and strong oxidizing agents. Handle with extreme care, always adding acid to water (or other solutions) slowly and with cooling.

IX. Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of the optimal route will be dictated by factors such as the availability and cost of starting materials, and the specific expertise and equipment of the laboratory. The methanolysis of the corresponding 2-trichloroacetyl derivative offers a direct and high-yielding final step, provided the precursor is accessible. The nitration of a pre-formed ester and the N-methylation of a 4-nitroimidazole ester are also robust methods. Finally, the classical approach of esterifying the corresponding carboxylic acid remains a fundamental and reliable strategy. Careful planning, adherence to safety protocols, and a thorough understanding of the reaction mechanisms are paramount for the successful and safe synthesis of this important chemical intermediate.

X. References

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved January 7, 2026, from [Link]

-

How do organic chemists prepare sodium hydride for reaction? (2017, June 9). Quora. Retrieved January 7, 2026, from [Link]

-

Method for producing imidazole-2-carboxylate derivative or salt thereof. (2017). Google Patents. Retrieved January 7, 2026, from

-

Material Safety Data Sheet - 2-Nitroimidazole, 98%. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. Retrieved January 7, 2026, from [Link]

-

Preparation of 2-Methylimidazole (I). (n.d.). Chempedia - LookChem. Retrieved January 7, 2026, from [Link]

-

DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.2. (2018, March 31). YouTube. Retrieved January 7, 2026, from [Link]

-

Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. Retrieved January 7, 2026, from [Link]

-

How does /r/chemistry handle sodium hydride? (2016, October 13). Reddit. Retrieved January 7, 2026, from [Link]

-

Sodium hydride. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. Retrieved January 7, 2026, from [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022, May). ResearchGate. Retrieved January 7, 2026, from [Link]

-

An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. (2018, October 2). ResearchGate. Retrieved January 7, 2026, from [Link]

-

200 Years of The Haloform Reaction: Methods and Applications. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. (n.d.). Retrieved January 7, 2026, from [Link]

-

Haloform Reaction of Methyl Ketones. (2020, August 26). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR. Retrieved January 7, 2026, from [Link]

-

Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Retrieved January 7, 2026, from [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Preparation method of 4-nitroimidazole. (n.d.). Google Patents. Retrieved January 7, 2026, from

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | 169770-25-6 [chemicalbook.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. quora.com [quora.com]

- 9. Sodium hydride - Wikipedia [en.wikipedia.org]

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (CAS: 169770-25-6)

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by CAS number 169770-25-6, represents more than just a chemical entity. It is a strategically designed, synthetically versatile nitroimidazole derivative that has emerged as a key intermediate in the landscape of medicinal chemistry and drug discovery.[1] The intrinsic value of this compound lies in the deliberate positioning of its functional groups: an electron-withdrawing nitro group and an ester moiety on the imidazole core.[1] This specific arrangement confers a unique reactivity profile, establishing it as a privileged scaffold for the construction of more complex, biologically active molecules.[1] This guide provides a comprehensive technical overview, synthesizing data from spectroscopic analysis, synthetic protocols, and biological evaluations to offer field-proven insights for professionals engaged in the pursuit of novel therapeutics.

Core Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective application in research and development. The key identifiers and properties for CAS 169770-25-6 are summarized below.

| Property | Value | Source(s) |

| CAS Number | 169770-25-6 | [1][2][3][4] |

| IUPAC Name | This compound | [3][5] |

| Synonyms | Methyl 4-nitro-1-methylimidazole-2-carboxylate | [6] |

| Molecular Formula | C₆H₇N₃O₄ | [1][2][6][7] |

| Molecular Weight | 185.14 g/mol | [1][3][6][7] |

| InChI Key | FZSWXFKGZZOIMM-UHFFFAOYSA-N | [1][3][5] |

| Physical Form | Solid | [3][8] |

| Melting Point | 157-158 °C | [4] |

| Purity | Typically ≥98% | [3][6][8] |

| Storage | Sealed in dry, 2-8°C | [3][6][8] |

Synthesis and Process Chemistry: A Strategic Approach

The synthesis of this compound can be achieved through several strategic routes. The choice of method is often dictated by the desired yield, purity, and scalability. Below, we detail a high-yield laboratory protocol and compare various synthetic strategies.

High-Yield Methanolysis Protocol

A robust and high-yielding synthesis involves the methanolysis of a trichloro-ethanone precursor.[2] This method is favored for its efficiency and straightforward purification.

Experimental Protocol:

-

Reaction Setup: To a reaction flask, add 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone.

-

Solvent Addition: Introduce methanol (40 mL) to the flask.

-

Initial Heating: Heat the mixture to 40 °C and stir for 10 minutes to ensure dissolution and thermal equilibration.

-

Catalysis: Add a catalytic amount of sodium hydride (approx. 100 mg).

-

Expert Insight: Sodium hydride, a strong, non-nucleophilic base, is crucial here. It deprotonates methanol to form the sodium methoxide nucleophile in situ. This is a more potent nucleophile than methanol itself, driving the reaction to completion and ensuring the efficient displacement of the trichloromethyl group, thus ensuring complete methanolysis.[2]

-

-

Reaction Monitoring: Continue stirring at 40 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture and isolate the product by filtration. This procedure typically affords the target compound in a high yield of 94%.[2]

Caption: High-yield synthesis via catalyzed methanolysis.

Comparative Analysis of Synthetic Strategies

Several methods for preparing this compound have been documented, each with distinct advantages. The choice of strategy is a critical decision in the development pipeline, balancing yield, purity, and scalability.

| Synthesis Method | Typical Yield (%) | Regioselectivity | Key Advantage | Source |

| Direct Nitration | 60–75 | 85–90% C4 | Simplicity | [1] |

| Sequential Synthesis | 70–90 | >95% C4 | High purity and control | [1] |

| Copper(II) Nitrate Nitration | 78–82 | 90–93% C4 | Reduced reagent waste | [1] |

| Esterification | 85–90 | N/A | High conversion from acid | [1] |

| Methanolysis | ~94 | N/A | Excellent yield from precursor | [2] |

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a synthetic intermediate intended for drug development.

Spectroscopic Data

The structure of the compound is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule.[2]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.84 ppm | Singlet | 1H | Imidazole Ring Proton (Im-CH) |

| 4.18 ppm | Singlet | 3H | N-Methyl Protons (N-CH₃) |

| 3.93 ppm | Singlet | 3H | Ester Methyl Protons (O-CH₃) |

| Data acquired in CDCl₃. |

-

High-Resolution Mass Spectrometry (HRMS): EI-HRMS confirms the elemental composition.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.

Self-Validating HPLC Protocol:

-

System: A reverse-phase HPLC system with UV detection.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Detection: UV detection at 254 nm.[1]

-

Standard Preparation: Prepare a certified reference standard of CAS 169770-25-6 at a known concentration.

-

Sample Preparation: Prepare the synthesized sample at the same concentration.

-

Analysis: Inject both the standard and the sample. Purity is determined by comparing the peak area of the main analyte to the total area of all peaks.

-

Trustworthiness Pillar: The protocol's integrity is ensured by running a system suitability test (SST) before analysis. This involves multiple injections of the reference standard to verify that parameters like retention time, peak asymmetry, and theoretical plates are within acceptable limits, confirming the system is performing correctly before sample analysis. A purity level of ≥98% is achievable and expected.[1]

-

Chemical Reactivity and Role in Drug Design

The compound's utility stems from the distinct reactivity of its functional groups, making it a versatile building block for exploring structure-activity relationships (SAR).[1]

Caption: Reactivity sites and their application in synthesis.

-

The Nitro Group: This powerful electron-withdrawing group is the key to the compound's biological potential. In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumors, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates.[1] These intermediates can covalently modify and damage critical biomolecules like DNA and proteins, leading to cell death.[1]

-

The Carboxylate Ester: The ester at the 2-position serves multiple roles. It can act as a prodrug moiety, being hydrolyzed by cellular esterases to release an active carboxylic acid. Furthermore, it can be converted to amides or other functional groups, allowing for the facile generation of a library of derivatives for SAR studies.

Applications in Drug Discovery and Development

This compound is not merely a synthetic intermediate but a precursor to molecules with significant therapeutic potential.

Proposed Mechanism of Action as a Prodrug

The primary mechanism involves its role as a precursor to active metabolites that interfere with fundamental cellular processes.[1]

Caption: Bioactivation pathway from inactive prodrug to cytotoxic effect.

Therapeutic Potential

-

Antimicrobial and Antiparasitic Agents: The mechanism of reductive activation is highly effective against anaerobic organisms. Studies have shown that this compound and its derivatives exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional treatments like metronidazole.[1]

-

Anticancer Agents: The hypoxic microenvironment of solid tumors makes them prime targets for nitroimidazole-based compounds. Research indicates that this molecule can inhibit the proliferation of various cancer cell lines.[1] The proposed mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

-

Radiosensitizers: In cancer therapy, these compounds can also act as radiosensitizers. By depleting intracellular antioxidants, the reactive intermediates can enhance the cell-killing effects of ionizing radiation.[1]

Safety, Handling, and Regulatory Profile

As a chemical intermediate, proper handling is essential. The compound is classified as an irritant.[2][4]

-

Hazard Statements:

-

Precautionary Measures:

This compound is intended for research and development use only and is not for human or veterinary use.[1][6]

Conclusion and Future Outlook

This compound (CAS 169770-25-6) is a high-value, strategically functionalized molecule. Its predictable reactivity, well-characterized profile, and proven utility as a precursor for antimicrobial and anticancer agents make it an indispensable tool for drug discovery professionals. Future research will likely focus on expanding the library of derivatives built from this scaffold, exploring novel therapeutic targets, and optimizing its pharmacokinetic properties for clinical translation. Its role as a foundational building block in the development of next-generation therapeutics is firmly established.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 169770-25-6 [chemicalbook.com]

- 3. Methyl 1-Methyl-4-nitroimidazole-2-carboxylate | 169770-25-6 [sigmaaldrich.com]

- 4. 169770-25-6 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 169770-25-6 [sigmaaldrich.com]

- 6. achemtek.com [achemtek.com]

- 7. 169770-25-6 | CAS数据库 [m.chemicalbook.com]

- 8. Methyl 1-Methyl-4-nitroimidazole-2-carboxylate | 169770-25-6 [sigmaaldrich.com]

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate molecular weight

An In-Depth Technical Guide to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, characterization, potential applications, and safety considerations, offering field-proven insights for researchers and scientists.

Introduction: The Significance of a Nitroimidazole Scaffold

This compound belongs to the nitroimidazole class of compounds. Nitroimidazoles are a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[1] The core utility of these compounds often stems from the nitro group, which can be bioreductively activated under hypoxic conditions—a characteristic feature of solid tumors and anaerobic infections—to generate reactive radical species that damage cellular macromolecules.[1]

This specific molecule, with its methyl ester and N-methyl substitutions, serves as a versatile synthetic intermediate. Its structure provides multiple reaction sites, enabling chemists to build more complex molecules and explore structure-activity relationships (SAR) for novel therapeutic agents. Understanding the synthesis and properties of this foundational building block is therefore critical for its effective application in drug discovery pipelines.

Physicochemical and Structural Properties

The identity and purity of a compound are defined by its physical and chemical properties. This compound is characterized by the following key identifiers and properties.

| Property | Value | Source |

| Molecular Weight | 185.14 g/mol | [2] |

| Molecular Formula | C₆H₇N₃O₄ | [2][3] |

| CAS Number | 169770-25-6 | [2] |

| Melting Point | 157-158 °C | |

| Boiling Point (Predicted) | 345.0 ± 34.0 °C | [4] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [4] |

| InChI Key | FZSWXFKGZZOIMM-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CN1C=C(N=C1C(=O)OC)[O-] | [5] |

These quantitative data are fundamental for experimental design, enabling accurate molar calculations for synthesis and ensuring the compound meets specifications for further use.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved from a precursor, 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone. The high yield of this reaction makes it a reliable method for laboratory-scale production.[3]

Experimental Protocol: Methanolysis for High-Yield Synthesis

This protocol describes the conversion of the trichloroethanone precursor to the final methyl ester product.

Step 1: Initial Setup

-

Add 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone to a reaction flask.

-

Add 40 mL of methanol to the flask.

Step 2: Reaction Initiation

-

Heat the mixture to 40 °C.

-

Stir the mixture for 10 minutes to ensure dissolution and thermal equilibrium.

Step 3: Catalysis and Reaction

-

Carefully add a catalytic amount of sodium hydride (approx. 100 mg).

-

Expert Insight: Sodium hydride acts as a strong base, deprotonating methanol to form the sodium methoxide nucleophile. This is crucial for driving the methanolysis reaction to completion by attacking the carbonyl carbon of the trichloroethanone precursor.

-

-

Continue stirring the reaction mixture for 2 hours at 40 °C.

Step 4: Product Isolation

-

After 2 hours, filter the reaction mixture to remove any insoluble byproducts or unreacted starting material.

-

The filtrate contains the desired product, which can be further purified if necessary. This procedure typically affords the product in a high yield of 94%.[3]

Caption: A flowchart of the synthesis protocol.

Structural Validation and Characterization

Confirming the chemical structure of the synthesized product is a non-negotiable step for scientific integrity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard, powerful techniques for this purpose.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive information about the hydrogen atom environment in the molecule. For this compound in CDCl₃, the expected signals are:

-

δ 7.84 (s, 1H, Im-CH): A singlet corresponding to the single proton on the imidazole ring.

-

δ 4.18 (s, 3H, CH₃): A singlet for the three protons of the N-methyl group.

-

δ 3.93 (s, 3H, CH₃): A singlet for the three protons of the ester's methyl group.[3]

-

-

High-Resolution Mass Spectrometry (EI-HRMS): This technique provides a highly accurate mass-to-charge ratio (m/z), confirming the elemental composition.

-

Calculated m/z: 185.0437 for C₆H₇N₃O₄

-

Measured m/z: 185.0476[3] The close correlation between the calculated and measured values provides strong evidence for the correct molecular formula.

-

Applications in Drug Discovery and Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a valuable building block for developing more complex drug candidates. The nitroimidazole core is a well-established pharmacophore with diverse therapeutic applications.[6]

Key Therapeutic Areas for Nitroimidazole Derivatives:

-

Antibacterial and Antiprotozoal Agents: Many nitroimidazole drugs are used to treat infections caused by anaerobic bacteria and protozoa.

-

Anticancer Agents: The hypoxic environment of many solid tumors makes them susceptible to drugs that are activated by nitroreductase enzymes.[1]

-

Radiosensitizers: These compounds can increase the sensitivity of tumor cells to radiation therapy.

The ester functional group on this specific molecule provides a convenient handle for further chemical modifications, such as amidation or reduction, to create libraries of new compounds for biological screening.

Caption: The role of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[7][9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[5] Keep the container tightly sealed. For long-term stability, storage in an inert atmosphere is recommended.[10]

-

Hazards: Related compounds are known to cause skin and eye irritation.[7] Some nitroaromatic compounds carry risks of mutagenicity, so exposure should be minimized.

Conclusion

This compound is a well-characterized compound with a straightforward and high-yield synthesis protocol. Its true value lies in its potential as a versatile intermediate for the synthesis of novel, biologically active molecules. The established importance of the nitroimidazole scaffold in medicine ensures that this and related compounds will continue to be of high interest to researchers in drug development and medicinal chemistry.

References

- This compound | 169770-25-6. [URL: https://vertexaisearch.cloud.google.

- This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi-_Kc7B8SZ8xLWbCEz4W9JrAcVnHgKW0mIIGebANhwOEWo8IIIwWRBkyxr2RPbCgZJ7pH9jPvZjOnfHUM9qRxpUzpOs4r0Ej0zx01tdUg_DW0E6d6zIlQe1mQ93hIF3-kn9rJOf4S-x4yv_dPKO6xpCGX-jRuFUT5XHrjyavHvsg0bp8WrM7_2i7TQsVEMo8M9g==]

- This compound - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIRYpistomANcmMelaY4fJzYdxEpDTQpgh8OkArbulTjjPuW9MbQk3KZrnanf_-SV6mT8dOBJOMDLuINkLouHgpGTR7XIgyXU3P69LnP-yhlCeQYChHzy1lHgFTB8VPgsn79WB3LbLNVx7KR3Ekmwcp8sBh0wsqPhqGBRbyy5Op9edPbxLwkNpM2H9Z3Ma]

- 1-Methyl-4-nitro-1H-imidazole-2-carboxamide|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3WxBGRQVlv4snXptPGu2TrlBdWnjV1GB0Loz1bYjewz5wXgGnNysy5YNjejLNkpbXFaLeVGu9_ymueIqdgad8WkL4HwKZrKjxLUa5Kq3VVaEWtzJKb0iiREdqMSgaiNux0Ka9-Yz4C79lLjU=]

- This compound - Sunway Pharm Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhmY-Y0CmhwPkS-nKJBytyXSUZsbOyo75MbnOlUx40w7ZNrjDa13rW3DDh7pMlRNHPZYwWi93S88qmkXh29JGgl5330d9i0rbGlyMQCnKoEvR3CcHhMaxuuSyZ9j9ZNmHqI2zCCg==]

- 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9v2AGVVSCIVrYM2sD_sOsb7OlxUGo0GMI_IXDVJ7RkI6J9bAqE0BjZXaSBsZ-P7D_cK50OeTwb9MmX-9_7hXmK_BaQNIRrRznJSFTK5HBQmf1kbSPN_slQDkC_7UJCFuUkFju5a5T4y45ymkuGQh1PjyFuOifqjfaA_Wwy3o=]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzk52fCDD3ktEDrm2LqUnf52_ArlWq_4TP2EY3acjTN7WZEtSOymw9kbkrHlfqWn_RCDUfrE4SoLHMMlBPEmBXJIl5tI00SkE8iw6PXQlxJ-avU32uQOrL1H6wAEyMna7YwemcyUI6myF0sfw0ReSd]

- Material Safety Data Sheet - Spectrum Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKqf1kwieFP1peLtGbff1vHgGs6n8tbwACW1HCGqp6EQjQxbxu7f20Eq3eUi4ez1X2izRPTQL6NdinlCgcPyBheKu-NNkRxlSG1Wun1RZnAvmIfOqowLQNMSN1ODfwpYVSNUgTP5aaCk6qXDPROd5VyB95yQ==]

- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPaPG07xBt7FmoKWOyUJHafRiyLJpnO89USYBODBkZcQ_b2hCRNqd6bJX8cow9CNuhLHMRmBgeFUQyT2AjrksPWCmARcQURxCTbzRXpjJRE4bQhnIHxXwN4R7s3fO1X-nC6vpbQWAnZQZL8Jq99OQrB4MhxJZxEdZWEAp2WL-Qk7ge2uJJRe0i22H1OqGB06GvtXMctj2Q-qVeVFH1Ce5QvrM3CdHqhZ5ccVj8zKOq4HbUpPgckzBDWGJFcBB6N9SOrxnvuia7UmVykCRHwHjTHntkfa3SeGEEIVvsCe8adUYmOMkkuEEBlMBZUER6]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEafh3SMVzRU2tXp6-uBgYEvGvX1cn8l3SUi2hdH8kydCEd9o6ee5L1Vw19lAn0ARWnr2XkjnjNMHJS326FXoUCMYjncPSas7e2l-sJyA2rFbHJg4Jz9ktNXPv40aO8gGdeM3l0hfYEttpEYnJQeePQhg==]

- Synthesis of 1‐methyl‐2‐nitro‐1H‐imidazolyl‐based prodrugs 4–8 - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvM_0E1lUgDRp0CrFDX_ejO7fknPWmEFfJI2cM4D3WlGD82VKeHWfVPZLF2SVj5o_SyAKtLHwyNjP4G8S4DTYXwXYpTaok3sZfqs53f4_lJIqrNYbIRsMR1PC05XmKnF7GVkG6QAyDXbf5LZU74qlTxfFjAtS_KXDroUB_IT6PuMa98n22Iz9zX5FQmdg3H5i0fG0Cl2jtxox6Tbf9r4ho5x4O4TlC21Z5KjSkXMkjUv5jJ3TmNN8yltUuSRB9gBxDB_Nu_Q==]

- Buy this compound (EVT-343307) - EvitaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwslsa9MelLlomgBPOwhf5DdG80mCzb6BnPxsn8yD1ctLjvwWuKvXt8SsUaWyGky9iHhfP70CYnl12znannRpk70Oxtk13v6pp3KPu0PoCyO3lboIbqiqFbYztVvl3Vdbd1iUxy6LT]

- Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | CID 2773510 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMd1AO0olljchioWi9sz4tPTSi-QYJ2wmD94J5nyveVzooIVuU5lYh1gz6uNtdyIrbMl6PSfo-MEOqLt_S3zS8A8GgAFwqPtXrBIkbvSoT4GwpJ5I1NKGt5fYFUKPYAeOEyDfGmWljqwg2crRfxCzrLKhuRMWnFYuIkMjxwVJw5KagkdnI1H-mJ9HeZ_i1NQ==]

- An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGphVLc9ckm8IS65OU-dC_9cUcypa46-X-_1QmnjRTWlH7ve_fmDj5fXv-s8lVcjIH4Q-8K8JLmoMrcsDUfKUhlBlNK77t4q1TBzkqBmtm3nehVhyq07lGTOOSAGBqi3iUYOANKVx8XCc3uwe7HNooS-Z7qKcip7wMsvtBoOGBqO6Gr0fe-pLXW-94ZTH4DyAtbJShnemvafoU89-k0yNtzlafs86Ex3v5er5b7m3NWb8DUr58ypQ1T0dTq_SUY47DE1jTyJG7fE3EZBON7GfRJfxwmfKWiTlEvEplLsp0qpU9Ouuw3x_LiBpq8nXeMsMbgcz8JROgy8G8rED_D]

- Methyl 1H-imidazole-2-carboxylate | 17334-09-7 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJIWpBK2UgemJWcK8AKA316XN9JHYC2JI6EuCMsOK6TStV41PEsuXeKCiEXUYZNhruVNKJe-gw_v2zWnN_0eiSYBTL8LvmiU3BBmFWQLoaEGXaa4rrqbQqAI6LX-T9oQ7qyZF-7s1HolOdWkjOjuokDhzNv30PcyF1-z1HXaNTkag56_dHC5GW]

- material safety data sheet sds/msds - CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEc7ayDxv0yaeoHsnQFQGCa5EsNT7fUhnlbeZz9sVVNbfhaG8qL_UX0qw-YlC92mNHplB19-3n3k1pMPu9-IMDca71TwpxgllxlQrFLTbDyrrUoZBfwwsBARj_QGc8cSILJvI53F2akM6jadKn0Ku_wW2vOqoG5JPjeknCqHEM0nE6x0FSPUJ5U9-_anlecALC2PGIYODK_J3L9_iv9bngtJd6qJt4LslgDT8=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRIBYh4Er93H5BD9PJ67nPxsxpE62hsyAbG_NlGTUO-UXip7tsuyJfESfiGMJDfVKJVHM1e3xkx6UvsljNfkvWfU7KvOgxtAHFgDv-wD2UjXGDuc9suGKHDvouEj0c6QyOGmDouzY53hCmNazHr-JSYloBdtnEmZO4qZRtRW3raumZQhpHB7-Gx1fwZTAkiUo4kuBhybw8owsBWVmKLnD2AlbPURk3sI3UN29V2N514U4lulyfFONHrqPNDU0n6N_okF7FIQO9go1p2IG4oFDslbBovOMx]

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbLef-81DK6yIUU2PjsInjGBeUGBKIltWTVQeGGwvrZ41fDKMsJO7HQBwE8DHkBvcUOwdJhgmhSH09bPFLcXz3nQrLS-ybdNQoYXBY-T_P4BBIu8iiA4V1OnrI-XBMot4cow==]

- Medicinal Significance of Nitroimidazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUBtcmQpW416QJumSEGF-WT1jPKQd0AQX_YwFb_1ZLob8l2_7RTZ9qjkGPnUW7SIXmKL1WCLQm3TECAS4pEpMcSAdJjLKchGoyKccjJ_gVmvePCu3-oXQYrV6GkBe6DUjrrA3nwcWEAY7inaBZ_oJP3JUQWtrnwp0ZtZvCeYrGz026chUdVTvYhRHgfQ==]

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWm2c004qAynJhZXVuzU2RefOEbPO9Qw3Ps0MDjGFBN-2hRGy8AWT67OdiSEINBktRZk-I-HvqGbGpEdmgSLsV7inI4LwJty-dQxG52TdHSOLiE3diVtyzpH1ejVfr7HKMrC3_p8mGCbAa0enh]

- Ethyl 1-methyl-4-nitroimidazole-2-carboxylate | C7H9N3O4 | CID 2758876 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5P3ZYBVKuUfN1FcPZFpF58F5gywnAG0VaMnQEv5OGdPlTUJx2SAoKDfLO_XGY_g76JF-dmKziFzJbuXSIIVvTvs2sIVyoQhqcSYmhg4mVHvkmNZj6WYoj5-En_Tjg7mtIM4lJTlhNbildnVQ=]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound - CAS:169770-25-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 169770-25-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound [acrospharma.co.kr]

- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.fi [fishersci.fi]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Methyl 1H-imidazole-2-carboxylate | 17334-09-7 [sigmaaldrich.com]

The Multifaceted Biological Activities of 4-Nitroimidazole Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the diverse biological activities of 4-nitroimidazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action that underpin their therapeutic potential and provide detailed, field-proven methodologies for their evaluation.

Introduction: The Enduring Potential of the 4-Nitroimidazole Scaffold

The 4-nitroimidazole nucleus is a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of biological activities. Historically recognized for their efficacy against anaerobic bacteria and parasites, their therapeutic reach has expanded to include promising anticancer and antitubercular properties.[1][2][3] The key to their activity lies in the electron-deficient nature of the nitro group, which underpins a unique mechanism of action initiated by bioreduction. This guide will dissect the chemical and biological intricacies of these derivatives, providing a comprehensive overview of their therapeutic applications and the experimental frameworks used to validate them.

The Core Mechanism: Bioreductive Activation and Cellular Havoc

The biological activity of 4-nitroimidazole derivatives is intrinsically linked to the reductive metabolism of the nitro group. This process is significantly more efficient in hypoxic or anaerobic environments, a characteristic feature of many pathogenic microorganisms and the core of solid tumors.[4][5][6]

The Reductive Cascade

Under low-oxygen conditions, intracellular reductases, such as nitroreductases found in susceptible organisms, donate electrons to the 4-nitroimidazole core.[4][] This initiates a cascade of events, leading to the formation of highly reactive intermediates.

DOT Script for Bioreductive Activation Pathway

Caption: Workflow for MIC determination.

Anticancer Activity: Exploiting Tumor Hypoxia

The hypoxic microenvironment of solid tumors presents a unique opportunity for the selective activation of 4-nitroimidazole derivatives, making them attractive candidates for cancer therapy. [8][9][10]

Cytotoxicity in Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of novel 4-nitroimidazole derivatives against a variety of human cancer cell lines. [11][12][13]The efficacy of these compounds is often enhanced under hypoxic conditions, consistent with their mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential. [14][15][16][17][18] Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well flat-bottom sterile microplates.

-

Test 4-nitroimidazole derivative dissolved in a suitable solvent (e.g., DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent as the test compounds).

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [17]

-

Antiparasitic Activity: Targeting Protozoan Infections

4-Nitroimidazole derivatives have shown significant promise in the treatment of diseases caused by protozoan parasites. [19][20][21]

In Vitro Evaluation Against Parasites

The efficacy of these compounds can be assessed in vitro against various parasitic species. [22][23][24][25][26]

Experimental Protocol: In Vitro Assay for Antiparasitic Activity (General Guideline)

This protocol provides a general framework for the in vitro assessment of antiparasitic activity. Specific modifications will be necessary depending on the parasite being studied.

Materials:

-

Parasite culture (e.g., Trypanosoma cruzi, Leishmania donovani, Plasmodium falciparum). [25]* Appropriate culture medium and conditions for the specific parasite.

-

Host cells for intracellular parasites (e.g., Vero cells for T. cruzi). [25]* Test 4-nitroimidazole derivative and a standard antiparasitic drug (positive control).

-

96-well plates.

-

Detection reagent (e.g., resazurin, PicoGreen). [24][25]* Microplate reader (fluorometric or colorimetric).

Procedure:

-

Assay Setup:

-

For intracellular parasites, seed host cells in 96-well plates and allow them to adhere.

-

Infect the host cells with the parasites.

-

For extracellular parasites, directly add the parasite suspension to the wells.

-

-

Compound Addition:

-

Add serial dilutions of the test compound and the positive control drug to the wells. Include a vehicle control.

-

-

Incubation:

-

Incubate the plates under the appropriate conditions for the parasite's life cycle (e.g., 37°C, 5% CO2). The incubation time will vary depending on the parasite.

-

-

Viability Assessment:

-

Add the detection reagent. For example, resazurin can be used to measure the metabolic activity of viable cells. [24] * Incubate for a further period to allow for color or fluorescence development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of parasite inhibition for each concentration and determine the IC50 value.

-

Structure-Activity Relationships (SAR): Optimizing for Potency and Selectivity

The biological activity of 4-nitroimidazole derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates. [2][27][28][29][30] Key structural features that influence activity include:

-

The Nitro Group: Essential for the bioreductive mechanism. [2][27]* Substituents on the Imidazole Ring: Modifications at various positions can modulate lipophilicity, electronic properties, and interaction with target enzymes.

-

Side Chains: The nature and length of side chains can impact solubility, cell permeability, and target engagement. For instance, in some series, increasing the length of a substituted N-alkyl chain decreased antitumor activity. [8][9][31] For antitubercular 4-nitroimidazoles, key determinants of aerobic activity include a bicyclic oxazine, a lipophilic tail, and an oxygen atom at the 2-position. [2][27][28]

Conclusion and Future Directions

4-Nitroimidazole derivatives represent a versatile and enduring class of therapeutic agents with a broad range of biological activities. Their unique mechanism of action, predicated on bioreductive activation, offers a compelling strategy for targeting anaerobic pathogens and hypoxic tumors. The continued exploration of their chemical space, guided by a deep understanding of their structure-activity relationships, holds immense promise for the development of next-generation drugs to address unmet medical needs in infectious diseases and oncology. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles, ultimately translating their in vitro potential into clinical success.

References

- Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (URL: )

-

In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii - PMC - NIH. (URL: [Link])

-

Cytotoxic assays for screening anticancer agents - PubMed. (URL: [Link])

-

Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed. (URL: [Link])

-

Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4 - NIH. (URL: [Link])

-

Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4 - PubMed. (URL: [Link])

-

Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. (URL: [Link])

-

Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (URL: [Link])

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - NIH. (URL: [Link])

-

Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed. (URL: [Link])

-

Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (URL: [Link])

-

Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC - NIH. (URL: [Link])

-

(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. (URL: [Link])

-

Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation - ResearchGate. (URL: [Link])

-

DNA damage induced by reduced nitroimidazole drugs - PubMed. (URL: [Link])

-

Comparative DNA damage induced by nitroimidazole-aziridine drugs: 1. Effects of methyl substitution on drug action - PubMed. (URL: [Link])

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (URL: [Link])

-

Nitroimidazole - Wikipedia. (URL: [Link])

-

Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity - Fine Chemical Technologies. (URL: [Link])

-

In Vitro & In Vivo Assays - Ridgeway Research. (URL: [Link])

-

(PDF) Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles - ResearchGate. (URL: [Link])

-

Nitroimidazoles | Concise Medical Knowledge - Lecturio. (URL: [Link])

-

Bio-reductive processes of nitroimidazole compounds involving the production of the nitro anion radical and of the nitroso, hydroxylamine and amine species. - ResearchGate. (URL: [Link])

-

Nitroimidazole antibiotics - WikiLectures. (URL: [Link])

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (URL: [Link])

-

Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives - Impactfactor. (URL: [Link])

-

Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives - ResearchGate. (URL: [Link])

-

In Vitro Studies on Antioxidant and Anti-Parasitic Activities of Compounds Isolated from Rauvolfia caffra Sond - MDPI. (URL: [Link])

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - SciSpace. (URL: [Link])

-

Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC - NIH. (URL: [Link])

-

Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - NIH. (URL: [Link])

-

In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii - PubMed. (URL: [Link])

-

Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - NIH. (URL: [Link])

-

Benznidazole - Wikipedia. (URL: [Link])

-

Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC. (URL: [Link])

-

Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PubMed. (URL: [Link])

-

Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (URL: [Link])

-

Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed. (URL: [Link])

-

Synthesis of 4-nitroimidazole derivatives with antitubercular activity.... - ResearchGate. (URL: [Link])

-

Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed. (URL: [Link])

Sources

- 1. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 2. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 4. lecturio.com [lecturio.com]

- 5. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benznidazole - Wikipedia [en.wikipedia.org]

- 8. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 9. scispace.com [scispace.com]

- 10. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]

- 16. opentrons.com [opentrons.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro & In Vivo Assays - Ridgeway Research [ridgewayresearch.co.uk]

- 24. mdpi.com [mdpi.com]

- 25. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate: Physicochemical Properties, Synthesis, and Characterization

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

In the landscape of heterocyclic chemistry, nitroimidazoles represent a cornerstone scaffold, renowned for their diverse biological activities, particularly as antimicrobial and anticancer agents. The strategic placement of substituents on the imidazole ring allows for the fine-tuning of their physicochemical and pharmacological properties. This guide focuses on a specific, yet promising derivative: Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate . Our objective is to provide a comprehensive technical resource, moving beyond a simple data sheet to offer a deeper understanding of its synthesis, properties, and the scientific rationale behind its characterization. This document is designed to empower researchers in their endeavors to explore the potential of this and related nitroimidazole compounds in medicinal chemistry and drug discovery.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application, influencing everything from reaction kinetics to bioavailability. Here, we present the key physicochemical data for this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₇N₃O₄ | - |

| Molecular Weight | 185.14 g/mol | - |

| Melting Point | 157-158 °C | [1] |

| Boiling Point (Predicted) | 345.0 ± 34.0 °C | [1] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [1] |

| Solubility | While specific quantitative data for this compound is not readily available in the literature, nitroimidazole derivatives generally exhibit moderate solubility in polar organic solvents. Experimental determination is recommended for specific applications. | General knowledge on nitroimidazoles |

| Appearance | Expected to be a solid at room temperature. | Based on melting point |

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of its carboxylic acid precursor. This approach allows for greater control over the final product and facilitates purification.

Step 1: Synthesis of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid

The foundational step involves the regioselective nitration of a suitable 1-methyl-1H-imidazole-2-carboxylic acid precursor. The choice of nitrating agent and reaction conditions is critical to favor the formation of the 4-nitro isomer.

Caption: Synthesis workflow for the carboxylic acid precursor.

Rationale: This protocol employs a classic electrophilic aromatic substitution (nitration) reaction. The use of a strong acid catalyst, such as sulfuric acid, protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the electron-rich imidazole ring.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1H-imidazole-2-carboxylic acid in concentrated sulfuric acid at 0°C (ice bath).

-

Addition of Nitrating Agent: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Isolation: The precipitated product, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, can be collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Esterification to this compound

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method for this transformation is the Fischer esterification.

Caption: Fischer esterification for the synthesis of the final product.

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield of the desired ester. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction Setup: Suspend 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Solvent Removal: After the reaction is complete, remove the excess methanol under reduced pressure.

-

Work-up: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible characterization is paramount in scientific research. The following are detailed, self-validating protocols for determining key physicochemical properties.

Protocol 1: Melting Point Determination (Capillary Method)

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically 1-2°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

-

Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube on the powder. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature approximately 15-20°C below the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility.

Protocol 2: Solubility Determination (Qualitative)

Rationale: Understanding a compound's solubility in various solvents is essential for its purification, formulation, and biological testing. This protocol provides a systematic approach to qualitatively assess solubility.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: In a series of small, labeled test tubes, add approximately 10 mg of this compound to each.

-

Solvent Addition: To each test tube, add 1 mL of the respective solvent.

-

Mixing: Vigorously agitate each tube for at least 30 seconds using a vortex mixer or by flicking the tube.

-

Observation: Allow the tubes to stand for at least one minute and observe.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Validation: For borderline cases, a gentle warming of the solvent can be performed to assess temperature-dependent solubility. Ensure the solvent does not boil.

Spectral Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. For this compound, the following signals are expected:

-

A singlet for the proton on the imidazole ring (C5-H).

-

A singlet for the protons of the N-methyl group.

-

A singlet for the protons of the ester methyl group.

A reported ¹H NMR spectrum in CDCl₃ shows the following chemical shifts (δ): 7.84 (s, 1H, Im-CH), 4.18 (s, 3H, CH₃), and 3.93 (s, 3H, CH₃)[2].

¹³C NMR Spectroscopy

-

Carbons of the imidazole ring.

-

The carbonyl carbon of the ester group (typically in the range of 160-180 ppm).

-

The carbon of the N-methyl group.

-

The carbon of the ester methyl group.

For related 1-methyl-4-nitro-1H-imidazole derivatives, the imidazole ring carbons typically appear in the range of 120-150 ppm[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

NO₂ stretch (nitro group): Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

-

C-N stretch: Absorptions in the fingerprint region.

-

C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the molecular weight of a compound, which can be used to confirm its elemental composition. For this compound (C₆H₇N₃O₄), the calculated m/z value for the molecular ion [M]⁺ is 185.0437. An experimental EI-HRMS analysis has reported a measured value of 185.0476, which is in close agreement with the calculated value[2].

Potential Biological Activity: An Outlook

Nitroimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest potential for antimicrobial and cytotoxic activity.

The biological activity of nitroimidazoles is often linked to the reductive activation of the nitro group under hypoxic conditions, which are prevalent in anaerobic bacteria and solid tumors. This reduction leads to the formation of reactive intermediates that can damage cellular macromolecules such as DNA.

Several studies on related 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives have demonstrated significant in-vitro antibacterial activity, particularly against Helicobacter pylori[4]. Furthermore, various imidazole-based compounds have been investigated for their cytotoxic effects against cancer cell lines[5].

Future research on this compound should include in-vitro screening against a panel of pathogenic bacteria and cancer cell lines to elucidate its specific biological activity profile.

Conclusion: A Platform for Further Innovation

This technical guide has provided a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. By detailing the scientific rationale behind the experimental protocols and providing a structured understanding of its molecular characteristics, we hope to facilitate further research and development in this area. The versatility of the nitroimidazole scaffold, combined with the potential for further modification at the ester functionality, presents a promising platform for the design and discovery of novel therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Fakhim, H. et al. (2005). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Daru : Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 13(4), 166-172.

- Di Mola, A. et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(11), 3363.

- Hassan, L. A. et al. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Shahid, K. et al. (2022). Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole.

- Al-Soud, Y. A. et al. (2009).

- Australian Industrial Chemicals Introduction Scheme. (2022).

- Brezden, C. B. et al. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology, 56(8), 1033-1040.

- Foroumadi, A. et al. (2011). Synthesis and In Vitro Antibacterial Activity of New 2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles.

- Foroumadi, A. et al. (2014). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands.

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

- Szafranski, K. et al. (2023). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 28(13), 5035.

- Di Mola, A. et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(11), 3363.

- Sharma, D. et al. (2012). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 3(6), 1546.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

- Wang, Y. et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(22), 6985.

-

SpectraBase. (n.d.). 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 169770-25-6 [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of nitroimidazole, it belongs to a class of compounds known for their antimicrobial and radiosensitizing properties. The precise structural elucidation and confirmation of such molecules are paramount for understanding their reactivity, mechanism of action, and for ensuring purity and quality in pharmaceutical preparations. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and essential toolkit for the unambiguous characterization of this molecule.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. It is designed to be a practical resource for researchers, offering not only the spectral data itself but also the underlying principles of the analytical techniques, detailed experimental protocols, and an in-depth interpretation of the spectral features. The causality behind experimental choices and the self-validating nature of the combined spectroscopic approach are emphasized throughout to ensure scientific integrity and trustworthiness.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with the conventional atom numbering used for spectral assignments, is presented below.

Figure 1: Molecular structure and atom numbering for this compound.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms (protons) within a molecule. Protons in different electronic environments will resonate at different frequencies when placed in a strong magnetic field and irradiated with radiofrequency waves. These differences in resonance frequency, known as chemical shifts (δ), are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS). The integration of the signal is proportional to the number of protons giving rise to that signal, and the splitting pattern (multiplicity) provides information about the number of neighboring protons.

Experimental Protocol: ¹H NMR Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring a high-quality ¹H NMR spectrum.

Figure 2: Workflow for ¹H NMR Spectroscopy.

Causality in Protocol:

-

Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used because deuterium resonates at a much different frequency than protons, rendering the solvent invisible in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.

-

Shimming: The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample. An inhomogeneous field would lead to broad, poorly resolved peaks, obscuring important structural information.

¹H NMR Spectral Data

The experimental ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃), is summarized below.[1]